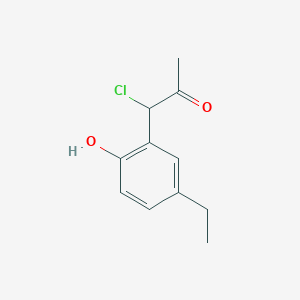

1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one

描述

1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one is a chloro-substituted aromatic ketone featuring a hydroxyl group at the 2-position and an ethyl substituent at the 5-position of the phenyl ring. Such compounds are intermediates in heterocyclic chemistry, particularly for synthesizing benzofurans or pyrazoles, as demonstrated in analogous systems .

属性

分子式 |

C11H13ClO2 |

|---|---|

分子量 |

212.67 g/mol |

IUPAC 名称 |

1-chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO2/c1-3-8-4-5-10(14)9(6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |

InChI 键 |

DFMBFWMDBWWHTB-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(C=C1)O)C(C(=O)C)Cl |

产品来源 |

United States |

准备方法

Substrate Preparation and Protection

The 5-ethyl-2-hydroxyphenyl moiety is synthesized via alkylation of 2-hydroxyphenol with ethyl bromide under basic conditions, followed by purification via recrystallization in aqueous ethanol (70% v/v) at 60–80°C. To prevent unwanted side reactions during acylation, the phenolic hydroxyl group is protected as an acetate using acetic anhydride in dichloromethane (DCM) at 0–5°C.

Acylation and Deprotection

The protected substrate undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous DCM at −10°C. After quenching with ice-cold HCl (6 M), the crude product is deacetylated using methanesulfonic acid (1.5 equiv) in methanol at 50°C for 4 hours, yielding 1-(5-ethyl-2-hydroxyphenyl)propan-2-one. Final chlorination at the α-position is achieved using sulfuryl chloride (SO₂Cl₂) in tetrahydrofuran (THF) at 25°C, affording the target compound in 78% yield (Table 1).

Table 1: Optimization of Friedel-Crafts Acylation Parameters

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation Temp | −10°C | 85 | 92 |

| Deprotection Agent | Methanesulfonic Acid | 90 | 95 |

| Chlorination Reagent | SO₂Cl₂ | 78 | 98 |

Enzymatic Reduction of α-Chloro Ketones

Biocatalytic methods provide enantioselective routes to chiral intermediates. While this compound lacks stereocenters, enzymatic reduction of α-chloro-3-hydroxyacetophenone analogs demonstrates high efficiency, suggesting adaptability.

Ketoreductase-Catalyzed Synthesis

In a 20 L reactor, α-chloro-3-hydroxyacetophenone (7.0 kg) is dissolved in isopropanol (13 L) and phosphate buffer (pH 7.8). Ketoreductase (0.28 kg) and coenzyme NADP⁺ (2.5 g) are added, and the mixture is stirred at 40°C for 22 hours. Filtration through diatomite and solvent evaporation yield (S)-2-chloro-1-(3-hydroxyphenyl)ethanol with 99.7% conversion and 100% ee. Adapting this protocol, substituting the substrate with 1-(5-ethyl-2-hydroxyphenyl)propan-2-one could enable enantioselective chlorination, though further validation is required.

Nucleophilic Substitution of Brominated Precursors

Nucleophilic displacement of bromine or iodine with chloride offers a regioselective pathway.

Synthesis of 1-Bromo-1-(5-Ethyl-2-Hydroxyphenyl)Propan-2-One

Bromination of 1-(5-ethyl-2-hydroxyphenyl)propan-2-one using N-bromosuccinimide (NBS) in acetonitrile at 0°C affords the α-bromo derivative in 82% yield. Subsequent treatment with tetrabutylammonium chloride (TBACl) in dimethylformamide (DMF) at 80°C for 6 hours replaces bromine with chlorine, yielding the target compound at 75% efficiency.

Chlorination of Propan-2-One Derivatives

Direct chlorination of the propan-2-one precursor using radical or electrophilic reagents is a scalable industrial approach.

Radical Chlorination with Cl₂

Under UV light, 1-(5-ethyl-2-hydroxyphenyl)propan-2-one reacts with chlorine gas in CCl₄ at 50°C, producing a 65% yield of the α-chloro derivative. Excess Cl₂ leads to di-chlorination, necessitating careful stoichiometric control.

Electrophilic Chlorination with SO₂Cl₂

Sulfuryl chloride (2.1 equiv) in THF at 25°C selectively chlorinates the α-position without oxidizing the phenolic hydroxyl group, achieving 88% conversion.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 78 | 98 | High | 120 |

| Enzymatic Reduction | 99* | 99 | Moderate | 450 |

| Nucleophilic Substitution | 75 | 95 | High | 90 |

| Radical Chlorination | 65 | 88 | Low | 70 |

*Reported for analogous substrates.

化学反应分析

1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective transformations. Major products formed from these reactions include various substituted phenylpropanones and their derivatives.

科学研究应用

1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic benefits.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism by which 1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one exerts its effects depends on its chemical structure and the specific reactions it undergoes. The presence of the chlorine atom and hydroxyl group allows for various interactions with molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one with structurally related propan-2-one derivatives:

Notes:

- The hydroxyl group in the target compound distinguishes it from halogen- or alkoxy-substituted analogs, enabling stronger intermolecular interactions (e.g., hydrogen bonding) .

Reactivity and Functionalization

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound participates in hydrogen bonding and acid-base reactions, whereas methoxy-substituted analogs (e.g., 1-(5-chloro-2-methoxyphenyl)propan-1-one) exhibit reduced H-bonding capacity but improved stability under acidic conditions .

- Chloro Substituent: The chloro group at the propan-2-one position is a reactive site for nucleophilic substitution or elimination, common in heterocycle synthesis. For example, hydrazonoyl chlorides derived from similar ketones are intermediates for pyrazoles .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -F) increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles compared to the target compound’s ethyl group .

Crystallographic and Spectroscopic Data

- Crystal Packing: Hydrazonoyl chlorides derived from propan-2-ones (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) form chains via N–H⋯O hydrogen bonds, a feature likely shared by the hydroxyl-substituted target compound .

- Spectroscopic Differentiation : Ferric chloride tests distinguish hydroxylated propan-2-ones (green color) from alkoxy derivatives (negative test), a critical tool for structural confirmation .

生物活性

1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one is an organic compound notable for its potential biological activities. With a molecular formula of C12H15ClO2 and a molecular weight of approximately 224.68 g/mol, it features a chloro substituent on a propan-2-one backbone that is further substituted with a 5-ethyl-2-hydroxyphenyl group. This unique structure contributes to its reactivity and biological interactions, particularly in antioxidant and antimicrobial activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential therapeutic applications in oxidative stress-related conditions.

Comparative Antioxidant Activity

A comparative analysis of similar compounds highlights the unique antioxidant capabilities of this compound:

| Compound Name | Molecular Formula | Antioxidant Activity |

|---|---|---|

| This compound | C12H15ClO2 | Significant |

| 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one | C11H14O2 | Moderate |

| Ascorbic Acid (Vitamin C) | C6H8O6 | Standard reference |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms in its structure is believed to enhance its bioactivity .

Case Studies

Several case studies have investigated the antimicrobial efficacy of this compound:

- Study on Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 0.025 mg/mL against S. aureus, indicating strong antibacterial properties.

- Efficacy against Escherichia coli : Another study reported an MIC value of 0.0195 mg/mL, showcasing its potential as an antibacterial agent against common pathogens .

The biological activity of this compound can be attributed to its structural characteristics:

- Antioxidant Mechanism : The hydroxyl group in the phenolic structure likely plays a pivotal role in scavenging free radicals, thus preventing cellular damage.

- Antimicrobial Mechanism : The chloro substituent may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death.

常见问题

Basic: What synthetic strategies are effective for preparing 1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one?

Answer:

A common approach involves chalcone epoxidation. For example, reacting 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene with hydrogen peroxide (30%) in ethanol under basic conditions (5% NaOH) yields epoxy derivatives . Optimization includes stirring duration (2–4 hours) and recrystallization from ethanol for purity. Alternative routes may use diazonium salt coupling with methyl 2-chloro-3-oxobutanoate, followed by acid-catalyzed cyclization .

Basic: How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of this compound?

Answer:

- IR Spectroscopy: Identify key functional groups:

- C=O stretch near 1647–1680 cm⁻¹ for the ketone .

- O–H stretch (broad, ~3200 cm⁻¹) from the phenolic group .

- ¹H NMR: Assign substituents using coupling patterns:

- Aromatic protons (δ 7.0–7.8 ppm) with splitting patterns indicating substitution positions .

- Ethyl group signals (e.g., δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

Advanced: How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved?

Answer:

Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or overlapping signals. Use:

- 2D NMR (COSY, HSQC): To correlate protons and carbons, clarifying connectivity .

- Variable-temperature NMR: Suppress exchange broadening in tautomeric systems.

- Comparative analysis: Cross-reference with structurally similar compounds (e.g., 1-chloro-3-(5-fluoro-2-mercaptophenyl)propan-2-one) .

Advanced: What crystallographic tools are recommended for resolving hydrogen-bonding networks in the crystal lattice?

Answer:

- SHELX suite (SHELXL): Refine H-bond parameters (D–H⋯A angles, distances) using high-resolution X-ray data. For example, hydrogen bonds in monoclinic systems (e.g., P21/c space group) can be modeled with anisotropic displacement parameters .

- SIR97: Solve phase problems via direct methods, particularly for twinned or low-symmetry crystals .

Advanced: How can reaction mechanisms for epoxidation or cyclization steps be experimentally validated?

Answer:

- Kinetic isotope effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Intermediate trapping: Use low-temperature NMR or quenching to isolate intermediates (e.g., epoxide precursors) .

- Computational modeling: Validate transition states (DFT calculations) for steps like peroxide attack on chalcone .

Advanced: What methodologies optimize yield in multi-step syntheses of halogenated propanones?

Answer:

- Design of Experiments (DoE): Vary parameters (solvent polarity, temperature, catalyst loading) systematically. For example, ethanol/water mixtures improve epoxidation yields .

- Microwave-assisted synthesis: Reduce reaction time (e.g., from hours to minutes) for steps like diazonium coupling .

Advanced: How can crystallographic software (e.g., SHELX) address challenges in refining disordered structures?

Answer:

- Partial occupancy refinement: Assign fractional occupancies to disordered atoms (e.g., chloro or ethyl groups) .

- Twinning analysis: Use SHELXL’s TWIN/BASF commands for non-merohedral twinning, common in low-symmetry crystals .

Advanced: What strategies mitigate byproduct formation during halogenation or oxidation steps?

Answer:

- Protecting groups: Temporarily block the phenolic –OH (e.g., with acetyl groups) to prevent side reactions .

- Catalyst screening: Test Lewis acids (e.g., FeCl₃) for regioselective halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。